molecular formula C21H17NO3 B10890693 (2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid

(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid

Cat. No.: B10890693
M. Wt: 331.4 g/mol
InChI Key: ZZRDXWQJNWMTMN-BBJMKNLPSA-N
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Description

3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid is an organic compound with the molecular formula C21H17NO3 It is a complex molecule that features a naphthyl group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid typically involves the condensation of 8-methoxy-1-naphthaldehyde with 3-aminophenylacrylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce saturated derivatives, and substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and naphthyl groups may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-{[(8-Hydroxy-1-naphthyl)methylene]amino}phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.

Uniqueness

3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid is unique due to the presence of both methoxy and naphthyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-3-[3-[(8-methoxynaphthalen-1-yl)methylideneamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C21H17NO3/c1-25-19-10-4-7-16-6-3-8-17(21(16)19)14-22-18-9-2-5-15(13-18)11-12-20(23)24/h2-14H,1H3,(H,23,24)/b12-11+,22-14?

InChI Key

ZZRDXWQJNWMTMN-BBJMKNLPSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=CC=C2)C=NC3=CC=CC(=C3)/C=C/C(=O)O

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C=NC3=CC=CC(=C3)C=CC(=O)O

Origin of Product

United States

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